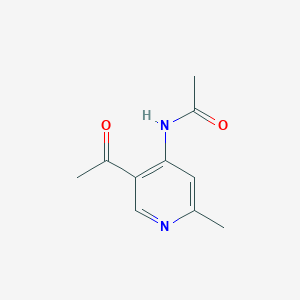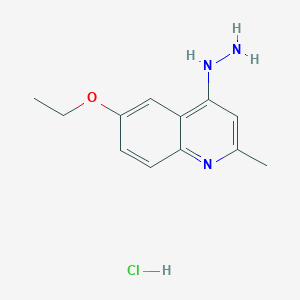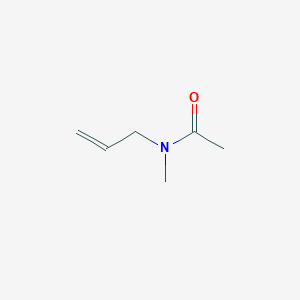
N-(5-Acetyl-2-methylpyridin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-Acetyl-2-methylpyridin-4-yl)acetamide is a chemical compound with the molecular formula C10H12N2O2 . It has diverse applications in scientific research due to its complex structure and versatile properties.
Molecular Structure Analysis
The molecular structure of N-(5-Acetyl-2-methylpyridin-4-yl)acetamide consists of a pyridine ring with an acetyl group at the 5-position and a methyl group at the 2-position . The compound also contains an acetamide group .Chemical Reactions Analysis
While specific chemical reactions involving N-(5-Acetyl-2-methylpyridin-4-yl)acetamide are not available, acetamide derivatives have been reported to act as antimicrobial agents . They have been shown to be highly effective against Gram-positive and Gram-negative species .Scientific Research Applications
Synthesis and Anticancer Activity
N-(5-Acetyl-2-methylpyridin-4-yl)acetamide derivatives have been synthesized and studied for their potential anticancer activity. For instance, the synthesis of 5-methyl-4-phenyl thiazole derivatives, which include structures similar to N-(5-Acetyl-2-methylpyridin-4-yl)acetamide, has shown promising results in anticancer studies. These compounds were tested against human lung adenocarcinoma cells and mouse embryoblast cell lines, demonstrating selective cytotoxicity and apoptosis-inducing effects (Evren et al., 2019).
Molecular Structure and Interaction Studies
Studies have also been conducted on the structural aspects and interaction potential of compounds similar to N-(5-Acetyl-2-methylpyridin-4-yl)acetamide. These studies include single-crystal X-ray diffraction analysis to understand the molecular interactions and stability of the compounds. For instance, a study on N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide explored its crystal structure and interactions, which are valuable for understanding the chemical properties and potential applications of similar compounds (Gouda et al., 2022).
Vibrational and Spectroscopic Studies
Another area of application is in vibrational and spectroscopic studies. Research involving N-(5-aminopyridin-2-yl)acetamide, a compound structurally related to N-(5-Acetyl-2-methylpyridin-4-yl)acetamide, has provided insights into molecular reactivity and stability through vibrational frequency analysis and molecular electrostatic potential surface simulations. These studies are significant for understanding the bioactivity and potential therapeutic uses of similar compounds (Asath et al., 2016).
Copper Complexes Formation
In the field of inorganic chemistry, compounds like N-(6-methylpyridin-2-yl)acetamide have been studied for their ability to form complexes with metals such as copper. These studies provide valuable information on the coordination chemistry and potential applications of similar compounds in catalysis, material science, and medicinal chemistry (Smolentsev, 2017).
Antimicrobial Properties
Research has also been conducted on the antimicrobial properties of derivatives of N-(5-Acetyl-2-methylpyridin-4-yl)acetamide. For example, the synthesis of S-substituted-thiopyridines and related compounds demonstrated remarkable antimicrobial activity, indicating the potential of these compounds in developing new antimicrobial agents (Abdel-rahman et al., 2003).
properties
IUPAC Name |
N-(5-acetyl-2-methylpyridin-4-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-6-4-10(12-8(3)14)9(5-11-6)7(2)13/h4-5H,1-3H3,(H,11,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJROZLZSLBYIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)C(=O)C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562662 |
Source


|
| Record name | N-(5-Acetyl-2-methylpyridin-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Acetyl-2-methylpyridin-4-yl)acetamide | |
CAS RN |
91842-97-6 |
Source


|
| Record name | N-(5-Acetyl-2-methylpyridin-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![N-[2-(propylamino)ethyl]isoquinoline-5-sulfonamide](/img/structure/B1356033.png)

